6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid
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Overview
Description
6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenazine core, followed by the introduction of the 3-methyl-2-butenyl group and the carboxylic acid functionality. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the phenazine core to its oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Introduction of different substituents on the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1,6-dicarboxylic acid, while reduction could produce 6-(3-Methyl-2-butenyl)-1-phenazinecarbinol.
Scientific Research Applications
6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and certain cancers.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it could induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- 2-Methylphenazine
Uniqueness
6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenazine derivatives and contributes to its specific applications and activities.
Properties
CAS No. |
85223-60-5 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
6-(3-methylbut-2-enyl)phenazine-1-carboxylic acid |
InChI |
InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)19-15-8-4-6-13(18(21)22)17(15)20-14/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
CVDTVMVFBZCMRF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C |
Synonyms |
6-(3-methyl-2-butenyl)-1-phenazinecarboxylic acid 6-MBPC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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